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Compound of Interest

Compound Name: EIDD-1931-d2

Cat. No.: B12416912

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EIDD-1931 (3-D-N4-hydroxycytidine), a
potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active
metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). This document details
its discovery, synthesis, mechanism of action, and summarizes key quantitative data from
preclinical studies.

Discovery and Development

EIDD-1931 was developed by researchers at Emory University's Drug Innovation Ventures at
Emory (DRIVE) and was initially investigated for its antiviral properties against a variety of RNA
viruses.[1] Its development into the prodrug form, Molnupiravir, was aimed at improving oral
bioavailability.[2][3] Molnupiravir gained significant attention during the COVID-19 pandemic
and received Emergency Use Authorization from the FDA for the treatment of mild to moderate
COVID-19 in high-risk adults.

Synthesis Process

The synthesis of EIDD-1931, or (3-D-N4-hydroxycytidine, can be achieved through several
reported methods, often starting from uridine. A general overview of a common synthetic route
is presented below.
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General Synthesis Workflow for EIDD-1931
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A generalized workflow for the synthesis of EIDD-1931 from uridine.

Experimental Protocol: Synthesis of 3-D-N4-
hydroxycytidine (EIDD-1931) from Uridine

This protocol is a generalized representation based on published synthetic routes.[2][4][5][6][7]
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Materials:

Uridine

o tert-Butyldimethylsilyl chloride (TBDMSCI)

e Imidazole

e N,N-Dimethylformamide (DMF)

e 2,4,6-Triisopropylbenzenesulfonyl chloride
» Diisopropylethylamine (DIEA)

e 4-Dimethylaminopyridine (DMAP)

o Acetonitrile (CH3CN)

e Hydroxylamine hydrochloride (NH2OH-HCI)
o Ammonium fluoride (NH4F) or Triethylamine trihydrofluoride (Et3N-3HF)
o Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Hexanes

« Silica gel for column chromatography

Step 1: Protection of Uridine

Dissolve uridine in DMF.

Add imidazole and TBDMSCI at 0 °C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Work up the reaction and purify to obtain the tri-TBDMS-protected uridine derivative.
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Step 2: Activation and Hydroxylamine Reaction
e Dissolve the protected uridine in acetonitrile.
e Add DMAP and DIEA, and cool to 0 °C.

e Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir for 15 hours, allowing it to warm to
room temperature.

o To the resulting intermediate, add hydroxylamine hydrochloride and continue stirring for 12
hours.

o Extract and purify the silyl-protected N4-hydroxycytidine.

Step 3: Deprotection to Yield EIDD-1931

e Dissolve the silyl-protected N4-hydroxycytidine in methanol.

e Add ammonium fluoride and heat the mixture (e.g., to 50 °C) for 12 hours.

o Evaporate the solvent and purify the crude product by silica gel column chromatography,
eluting with a gradient of methanol in ethyl acetate.

o Combine the fractions containing the product and evaporate the solvent to yield [3-D-N4-
hydroxycytidine (EIDD-1931) as a white solid.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis or
error catastrophe.
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Mechanism of Action of EIDD-1931
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Cellular activation and mechanism of lethal mutagenesis of EIDD-1931.
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Once inside the host cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-
triphosphate form (NHC-TP).[8][9] Specifically, uridine-cytidine kinase 2 (UCK2) is involved in
the initial phosphorylation to the monophosphate form, and UMP/CMP kinase further
phosphorylates it.[8][10] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly
incorporates NHC-TP into the newly synthesized viral RNA. Due to tautomerization, the
incorporated NHC can act as either cytidine or uridine, leading to an accumulation of mutations
(primarily G-to-A and C-to-U transitions) in the viral genome during subsequent replication
cycles.[11] This increase in mutation frequency beyond a tolerable threshold results in an "error
catastrophe,” producing non-viable virions and inhibiting viral replication.

Quantitative Data
In Vitro Efficacy and Cytotoxicity

The antiviral activity of EIDD-1931 has been evaluated against a range of RNA viruses in
various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration
(CC50) are key metrics for in vitro efficacy and safety.

Selectivity
Virus Cell Line EC50 (pM) CC50 (pM) Index (Sl =
CC50/EC50)
Coronaviruses
SARS-CoV-2 Vero 0.3 >10 >33.3
MERS-CoV Calu-3 2B4 0.15 - -
SARS-CoV Vero 76 0.1 - -
Enteroviruses
EV-A71 RD 5.13 + 0.56 80.47 £ 0.02 15.69
EV-A71 Vero 7.04 +£0.38 14.07 £+ 0.43 2.00
EV-A71 Huh-7 4.43 +0.33 34.09 £ 0.06 7.69

Data compiled from multiple sources.[3]
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Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various animal models and in humans to
understand the absorption, distribution, metabolism, and excretion of EIDD-1931 (as the active
metabolite of Molnupiravir).

Half-life of
. Dose (of Tmax of EIDD- Cmax of EIDD-
Species L EIDD-1931
Molnupiravir) 1931 (hours) 1931 (ng/mL)
(hours)
~1.0 (slower
: Dose- o
Single doses ) elimination
Human 1.00-1.75 proportional
(50-1600 mg) ] phase of ~7.1h
increase _
at highest dose)
- 30 mg/kg (oral Increased 1.8-
Rat (Arthritic) Unaffected
EIDD-1931) fold vs normal

30 mg/kg (oral

Rat (Normal)
EIDD-1931)

Data compiled from multiple sources.[12][13][14]

Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction
Assay

This is a generalized protocol for determining the IC50 of an antiviral compound.
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Workflow for Plague Reduction Assay

Seed susceptible cells in multi-well plates

Incubate to form a confluent monolayer Prepare serial dilutions of EIDD-1931 Dilute virus stock to produce countable plaques

\ v /

Infect cell monolayer with virus in the presence of EIDD-1931 dilutions

Y

Allow virus adsorption (1-2 hours)

A

Add semi-solid overlay (e.g., agarose)

A

Incubate for plaque formation (2-10 days)

\

Fix and stain cells (e.g., with crystal violet)

Y

Count plaques in each well

Calculate 1C50 value

Click to download full resolution via product page

A typical workflow for assessing in vitro antiviral efficacy using a plaque reduction assay.
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Procedure:

Cell Seeding: Seed a susceptible cell line (e.qg., Vero E6 for SARS-CoV-2) into multi-well
plates to form a confluent monolayer overnight.[15]

Compound Dilution: Prepare a series of two-fold dilutions of EIDD-1931 in a serum-free
medium.

Infection: Aspirate the culture medium from the cells. Infect the cells with a predetermined
amount of virus (to yield 50-100 plaques per well) mixed with the various concentrations of
EIDD-1931. Include a virus-only control and a cell-only control.[15]

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.

Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g.,
agarose or methylcellulose) containing the respective concentrations of EIDD-1931.[15]

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10
days, depending on the virus).

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal
violet to visualize the plaques.[15]

Plague Counting and IC50 Calculation: Count the number of plaques in each well. The IC50
is the concentration of EIDD-1931 that reduces the number of plaques by 50% compared to
the virus control.[16]

In Vivo Efficacy Assessment: Mouse Model of Influenza
Virus Infection

This is a generalized protocol for evaluating the in vivo efficacy of an antiviral agent.

Procedure:

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[17]
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» Acclimatization: Allow animals to acclimatize to the BSL-2 or BSL-3 facility for a minimum of
72 hours.

« Infection: Anesthetize the mice and intranasally infect them with a standardized dose of a
mouse-adapted influenza virus strain.[17]

e Treatment: Administer EIDD-1931 (or its prodrug) via a clinically relevant route, such as oral
gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting
after infection). A typical therapeutic regimen might start 12-24 hours post-infection and
continue twice daily for 5 days.[18]

e Monitoring: Monitor the animals daily for weight loss, clinical signs of iliness (ruffled fur,
lethargy), and mortality.

o Endpoint Analysis: At predetermined time points (e.g., day 4 post-infection), euthanize a
subset of animals from each group.[17]

» Viral Load Determination: Harvest lungs and other relevant tissues to determine the viral
load via plague assay or gRT-PCR.

» Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to
assess lung injury and inflammation.

Conclusion

EIDD-1931 is a potent antiviral ribonucleoside analog with a well-defined mechanism of action
involving lethal mutagenesis. Its broad-spectrum activity against various RNA viruses, coupled
with the oral bioavailability of its prodrug Molnupiravir, makes it a significant tool in antiviral
therapy and a valuable candidate for pandemic preparedness. The data and protocols
presented in this guide offer a comprehensive resource for researchers and drug development
professionals working on the advancement of antiviral therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [EIDD-1931: A Technical Guide to its Discovery,
Synthesis, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416912#eidd-1931-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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